In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of (2Z)-3-Cyano-2-phenylprop-2-enamide
In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of (2Z)-3-Cyano-2-phenylprop-2-enamide
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Core Identity
(2Z)-3-Cyano-2-phenylprop-2-enamide (CAS: 302966-88-7) is a highly functionalized α,β-unsaturated amide characterized by its α-phenyl and β-cyano substitutions. In medicinal chemistry, this structural motif—often referred to as an α-phenyl-β-cyanoacrylamide—is highly valued both as a versatile synthon for complex heterocycles and as a reactive warhead in the design of targeted covalent inhibitors (TCIs). The electron-deficient alkene, flanked by a strongly electron-withdrawing cyano group and a carboxamide, serves as an excellent Michael acceptor, making it a privileged scaffold for targeting nucleophilic cysteine residues in kinase active sites.
Physicochemical and Structural Properties
The unique reactivity of (2Z)-3-Cyano-2-phenylprop-2-enamide stems from its highly conjugated push-pull system. The (Z)-stereochemistry ensures that the bulky phenyl ring and the cyano group are oriented to minimize steric clash while maximizing orbital overlap with the enamide system, which is critical for maintaining its electrophilic character[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | (2Z)-3-Cyano-2-phenylprop-2-enamide |
| CAS Registry Number | 302966-88-7 |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Stereochemistry | (2Z)-configuration |
| Hydrogen Bond Donors | 1 (Primary amide -NH₂ group) |
| Hydrogen Bond Acceptors | 2 (Carbonyl C=O, Nitrile C≡N) |
| Rotatable Bonds | 2 (Phenyl-C, C-CONH₂) |
Mechanistic Synthesis Workflow
The de novo synthesis of (2Z)-3-Cyano-2-phenylprop-2-enamide requires a highly regioselective approach to install the β-cyano group while maintaining the (Z)-olefin geometry. The most robust, scalable, and atom-economical method involves a two-step sequence starting from 2-phenylacetamide.
-
Enamine Condensation: 2-phenylacetamide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA is a highly electrophilic formylating agent that reacts cleanly with active methylene compounds without the need for harsh base catalysis. The reaction is driven to completion by the thermal expulsion of volatile byproducts (methanol and dimethylamine), yielding the intermediate 3-(dimethylamino)-2-phenylprop-2-enamide[2].
-
Oximation and in situ Dehydration: The enamine is treated with hydroxylamine hydrochloride in an acidic medium. The acid protonates the dimethylamino group, facilitating its displacement by hydroxylamine to form an intermediate oxime[3]. The acidic environment and elevated temperature immediately catalyze the dehydration of the oxime, yielding the target β-cyanoacrylamide[4].
Two-step synthesis of (2Z)-3-Cyano-2-phenylprop-2-enamide via an enamine intermediate.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step incorporates specific analytical checkpoints to verify causality and confirm reaction success before proceeding.
Protocol 1: Synthesis of 3-(dimethylamino)-2-phenylprop-2-enamide
-
Procedure: Suspend 2-phenylacetamide (1.0 equiv) in anhydrous toluene. Add DMF-DMA (1.5 equiv). Reflux the mixture at 110 °C for 4–6 hours under a nitrogen atmosphere.
-
Causality: The use of toluene allows for a higher reflux temperature than standard solvents, ensuring the complete expulsion of methanol and dimethylamine gas, which thermodynamically forces the equilibrium toward the enamine product[2].
-
Analytical Checkpoint (Validation): Monitor by TLC (UV active). Upon completion, concentrate under reduced pressure and triturate with diethyl ether. Success is confirmed via ¹H NMR (CDCl₃): The appearance of a distinct singlet at ~7.6 ppm (vinylic proton) and two broad singlets around 2.8 and 3.1 ppm (N(CH₃)₂ protons) validates the formation of the enamine.
Protocol 2: Conversion to (2Z)-3-Cyano-2-phenylprop-2-enamide
-
Procedure: Dissolve the enamine intermediate (1.0 equiv) in glacial acetic acid. Add hydroxylamine hydrochloride (1.2 equiv) in one portion. Heat the reaction mixture to 90 °C for 3 hours.
-
Causality: Acetic acid is specifically chosen as the solvent because it acts as a dual-purpose acid catalyst. First, it enhances the leaving group ability of the dimethylamine by protonating it. Second, it drives the thermodynamic dehydration of the intermediate oxime directly into the nitrile without requiring a separate dehydration step[3],[4].
-
Analytical Checkpoint (Validation): Pour the cooled mixture into ice water to precipitate the product. Filter and recrystallize from ethanol. IR spectroscopy must show a sharp, intense C≡N stretching band at ~2210 cm⁻¹. ¹H NMR will show the complete disappearance of the N(CH₃)₂ peaks and a downfield shift of the vinylic proton (typically >8.0 ppm) due to the strong electron-withdrawing effect of the newly formed cyano group.
Application in Drug Development: Covalent Targeting
In rational drug design, the α-cyanoacrylamide moiety is a well-documented pharmacophore for designing targeted covalent inhibitors (TCIs). The β-carbon of (2Z)-3-Cyano-2-phenylprop-2-enamide is highly electrophilic due to the synergistic electron-withdrawing effects of the cyano and carboxamide groups. This allows the molecule to undergo rapid, irreversible Michael addition with the thiolate side chains of non-catalytic cysteine residues located in kinase binding pockets.
Michael addition pathway of the cyanoacrylamide warhead with a target cysteine residue.
References
- Title: (2Z)
- Source: researchgate.
- Source: nih.
- Source: rsc.
Sources
- 1. (2Z)-3-Cyano-2-phenylprop-2-enamide | 302966-88-7 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]


